![molecular formula C8H14ClP B13449155 9-Chloro-9-phosphabicyclo[3.3.1]nonane CAS No. 106308-30-9](/img/structure/B13449155.png)
9-Chloro-9-phosphabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-9-phosphabicyclo[331]nonane is a unique organophosphorus compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-phosphabicyclo[3.3.1]nonane typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with phosphorus trichloride (PCl₃) in a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the dropwise addition of phosphorus trichloride to a degassed solution of 9-phosphabicyclo[3.3.1]nonane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-9-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus atom can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the phosphorus atom.
Major Products Formed
Substitution Reactions: Products include phosphine derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: Oxidized phosphorus compounds, such as phosphine oxides.
Applications De Recherche Scientifique
9-Chloro-9-phosphabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organophosphorus compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Chloro-9-phosphabicyclo[3.3.1]nonane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can interact with metal atoms, facilitating various chemical transformations. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: Similar in structure but with a longer alkyl chain.
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.
Uniqueness
9-Chloro-9-phosphabicyclo[3.3.1]nonane is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and catalysis.
Propriétés
Numéro CAS |
106308-30-9 |
|---|---|
Formule moléculaire |
C8H14ClP |
Poids moléculaire |
176.62 g/mol |
Nom IUPAC |
9-chloro-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14ClP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2 |
Clé InChI |
HOTYCEVOJUTUPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)P2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
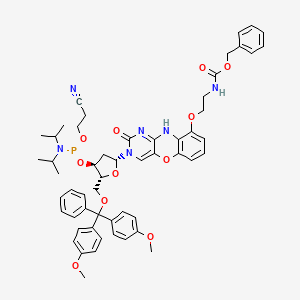
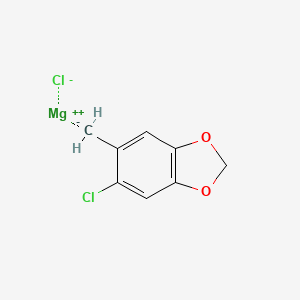
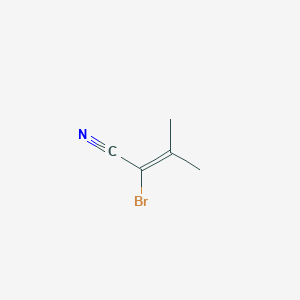

![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
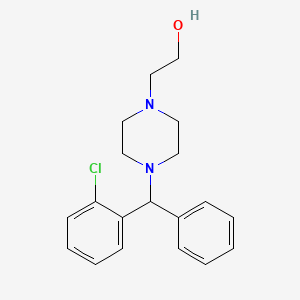
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
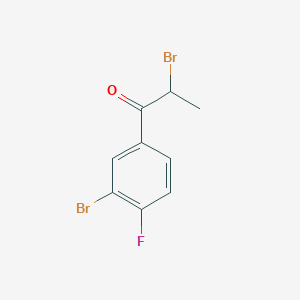
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
